Diclofenac Dimer Impurity
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Overview
Description
Diclofenac Dimer Impurity, also known as 2,2’-[(3,3’,5,5’-Tetrachloro[1,1’-biphenyl]-4,4’-diyl)diimino]bis-benzeneacetic Acid, is a potential impurity of Diclofenac. Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its pain-relieving and anti-inflammatory effects. The presence of impurities like this compound in pharmaceutical formulations is a critical concern for drug safety and efficacy .
Mechanism of Action
Target of Action
Diclofenac Dimer Impurity is a metabolite of Diclofenac , a nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class . The primary target of Diclofenac, and by extension its dimer impurity, is the cyclooxygenase (COX) enzyme . Diclofenac inhibits the COX-2 enzyme with greater potency than it does COX-1 . The COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
As a COX inhibitor, this compound likely interacts with the COX enzymes to prevent the synthesis of prostaglandins . This results in a reduction of inflammation and pain signals, providing relief from symptoms associated with conditions like arthritis and osteoarthritis .
Biochemical Pathways
Studies on diclofenac have proposed several reaction pathways including hydroxylation, decarboxylation, dechlorination–cyclization, formylation, dehydrogenation, and dechlorination–hydrogenation . These pathways involve various chemical transformations that could potentially alter the structure and function of the compound.
Pharmacokinetics
Diclofenac itself has been shown to have high inter- and intra-subject variability in its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of this compound are likely similar to those of Diclofenac, given their structural similarity. By inhibiting the COX enzymes and reducing prostaglandin synthesis, this compound may help alleviate inflammation and pain . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, studies on Diclofenac have shown that its degradation can be affected by factors such as pH, dosage, and the presence of other substances . The degradation of Diclofenac was found to be more efficient under UV light and in the presence of peroxymonosulfate, a strong oxidizing agent . Similar environmental factors may also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Cellular Effects
Diclofenac, the parent compound, is known to have effects on various types of cells and cellular processes . It would be reasonable to hypothesize that Diclofenac Dimer Impurity might have similar or related effects, but this needs to be confirmed by experimental studies.
Molecular Mechanism
Diclofenac, the parent compound, acts as a cyclooxygenase (COX) inhibitor
Metabolic Pathways
Diclofenac, the parent compound, is known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac Dimer Impurity involves complex organic reactions. One common method includes the reaction of Diclofenac with specific reagents under controlled conditions to form the dimer impurity. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired impurity.
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to ensure minimal presence in the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) and other analytical techniques are employed to detect and quantify the impurity levels .
Chemical Reactions Analysis
Types of Reactions: Diclofenac Dimer Impurity undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the impurity, potentially forming less active or inactive compounds.
Substitution: The impurity can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in dechlorinated products .
Scientific Research Applications
Diclofenac Dimer Impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for detecting impurities in pharmaceutical formulations.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Research on the impurity helps in understanding the safety and efficacy of Diclofenac-containing drugs.
Industry: Employed in quality control processes to ensure the purity and safety of pharmaceutical products.
Comparison with Similar Compounds
Diclofenac Impurity A: Another impurity of Diclofenac with a different chemical structure.
Diclofenac Impurity B:
Comparison: Diclofenac Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other impurities like Diclofenac Impurity A and B. This structural difference can influence its chemical reactivity, biological activity, and detection methods .
Properties
IUPAC Name |
2-[5-[3-(carboxymethyl)-4-(2,6-dichloroanilino)phenyl]-2-(2,6-dichloroanilino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O4/c29-19-3-1-4-20(30)27(19)33-23-9-7-15(11-17(23)13-25(35)36)16-8-10-24(18(12-16)14-26(37)38)34-28-21(31)5-2-6-22(28)32/h1-12,33-34H,13-14H2,(H,35,36)(H,37,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUKWWAZUNETL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=C(C=CC=C4Cl)Cl)CC(=O)O)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.